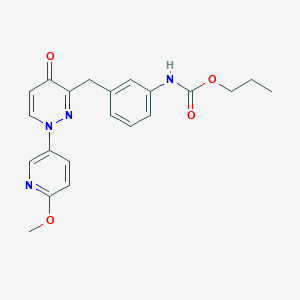
Propyl 3-((1,4-dihydro-1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl)methyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is a complex organic compound with a unique structure that includes a pyridazinone and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate typically involves multiple steps, including the formation of the pyridazinone and pyridine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions for this coupling are generally mild and can be performed at room temperature with a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate involves its interaction with specific molecular targets. The pyridazinone and pyridine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone and pyridine derivatives, such as:
Uniqueness
What sets propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate apart is its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C21H22N4O4/c1-3-11-29-21(27)23-16-6-4-5-15(12-16)13-18-19(26)9-10-25(24-18)17-7-8-20(28-2)22-14-17/h4-10,12,14H,3,11,13H2,1-2H3,(H,23,27) |
InChI Key |
GSHYQWQTKNKQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















